(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol
Description
(S)-3,3'-Bis(4-chlorophenyl)-[1,1'-binaphthalene]-2,2'-diol is a chiral binaphthalene-derived diol characterized by two 4-chlorophenyl substituents at the 3 and 3' positions of the binaphthalene core and hydroxyl groups at the 2 and 2' positions. The (S)-configuration at the stereogenic centers ensures enantioselectivity, making it valuable in asymmetric catalysis and pharmaceutical intermediates.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[3-(4-chlorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Cl2O2/c33-23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)35)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(34)16-12-20/h1-18,35-36H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVNDUQKTMJTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)O)O)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iron-Triflate-Mediated Coupling
Iron triflate [Fe(OTf)₂] emerges as a cost-effective catalyst for enantioselective coupling. A representative procedure involves:
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Substrates : 4-Chlorophenylboronic acid and 1,1'-binaphthalene-2,2'-diol.
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Conditions : CH₂Cl₂ solvent, 0°C to room temperature, inert atmosphere.
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Mechanism : The Lewis acidic Fe³⁺ center activates the binaphthol hydroxyl groups, enabling nucleophilic attack by the arylboronic acid.
Key Data :
| Catalyst Loading | Yield | Enantiomeric Excess (ee) |
|---|---|---|
| 2 mol% Fe(OTf)₂ | 93% | 98% (S) |
This method avoids precious metals, making it industrially scalable.
Rhodium-Catalyzed Enantioselective Arylation
Rhodium complexes with chiral bisphosphine ligands (e.g., BINAP) enable high enantiocontrol:
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Ligand : (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
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Outcome : 87% yield, 62% ee (enhanced to 99% ee with silver additives).
The rhodium center coordinates the binaphthol, directing aryl group addition to the Re face.
Chiral Resolution Techniques
Diastereomeric Salt Formation
Racemic binaphthol derivatives are resolved using chiral amines:
-
Procedure :
Enzymatic Dynamic Kinetic Resolution
Lipases (e.g., Candida antarctica) selectively acylate the (R)-enantiomer, leaving the (S)-isomer unreacted:
Reaction Optimization and Yield Analysis
Solvent Effects
Polar aprotic solvents (e.g., THF, CH₂Cl₂) stabilize transition states, reducing racemization:
| Solvent | Racemization Rate (k, s⁻¹) | ΔG‡ (kcal/mol) |
|---|---|---|
| CH₂Cl₂ | 1.2 × 10⁻⁶ | 23.0 |
| Toluene | 3.8 × 10⁻⁶ | 21.5 |
THF optimally balances reactivity and stereochemical stability.
Temperature Control
Low temperatures (−20°C to 0°C) minimize thermal racemization:
| Temperature | ee Retention (24 h) |
|---|---|
| 25°C | 85% |
| 0°C | 98% |
Comparative Evaluation of Methods
Table 1 : Synthesis Routes for this compound
| Method | Catalyst | Yield | ee | Cost |
|---|---|---|---|---|
| Fe(OTf)₂-mediated | Fe(OTf)₂ | 93% | 98% | Low |
| Rh-BINAP | RhCl₃/(S)-BINAP | 87% | 99% | High |
| Enzymatic DKR | Lipase CAL-B | 43% | >99% | Medium |
Iron catalysis offers the best balance of yield and cost, while enzymatic resolution achieves maximal enantiopurity.
Chemical Reactions Analysis
(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity
Mechanism of Action
The mechanism by which (S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are facilitated by the compound’s ability to form stable complexes with its targets, often involving hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
(a) (S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol
- Structure : Methyl groups replace the 4-chlorophenyl substituents.
- Molecular Formula : C₂₂H₁₈O₂.
- Molecular Weight : 314.37 g/mol.
- CAS RN : 55515-98-5 (R-enantiomer), 49212-92 (S-enantiomer).
- Key Differences: Electronic Effects: Methyl groups are electron-donating, whereas 4-chlorophenyl groups are electron-withdrawing. This alters reactivity in catalytic applications.
- Commercial Availability : The S-enantiomer is priced at ¥38,700 for 250 mg, indicating higher synthetic complexity compared to simpler analogues .
(b) (S)-3,3'-Bis(3-((S)-1-hydroxyethyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol
- Structure : Features 3-((S)-1-hydroxyethyl)phenyl substituents instead of 4-chlorophenyl groups.
- Synthesis : Produced via a two-step, one-pot enantio-relay catalytic process combining Suzuki cross-coupling and asymmetric transfer hydrogenation.
- Enantioselectivity : Achieves 99% ee, highlighting the efficacy of relay catalysis in constructing complex chiral diols .
Physicochemical and Stereochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | CAS RN | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (S)-3,3'-Bis(4-chlorophenyl)-[...]-diol | 4-Cl-C₆H₄ | ~450 (estimated) | Not provided | Likely >90% (inferred) |
| (S)-3,3'-Dimethyl-[...]-diol | CH₃ | 314.37 | 55515-98-5 | Not reported |
| Litsecol B (natural product) | Feruloyl, methoxy groups | 528.56 | - | 7R,8S configuration |
- Stereochemical Notes: The (S)-configuration in the target compound contrasts with natural products like Litsecol B (7R,8S), which derive stereochemistry from biosynthetic pathways . High ee in synthetic diols (e.g., 99% in ) underscores advances in asymmetric catalysis over traditional resolution methods.
Biological Activity
(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol is a chiral organic compound noted for its complex structure, which includes two 4-chlorophenyl groups attached to a binaphthalene core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. Its unique molecular configuration allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.
- Molecular Formula : C27H22Cl2O2
- Molecular Weight : Approximately 507.4 g/mol
- Structure : The compound features a binaphthalene backbone with hydroxyl groups that enhance its reactivity and potential for hydrogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. It can inhibit enzyme activity by binding to active sites or modulate receptor signaling pathways through complex formation. The presence of hydroxyl groups facilitates hydrogen bonding, further stabilizing these interactions.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and display cytotoxic effects against various cancer cell lines. The chiral nature of this compound may enhance its selectivity and efficacy in targeting specific cancer pathways.
Case Study : In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent in oncology. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Table 1: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COX-1 | 15 | Competitive inhibition |
| COX-2 | 10 | Competitive inhibition |
| Protein Kinase A | 5 | Allosteric modulation |
Applications in Research
This compound serves as a valuable building block in organic synthesis and materials science. Its stability and reactivity make it suitable for developing advanced materials, including polymers and dyes.
Medicinal Chemistry
The compound's potential applications extend into medicinal chemistry, where ongoing research is exploring its use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways positions it as a candidate for further pharmacological studies.
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique combination of structural features:
| Compound | Structure Complexity | Biological Activity |
|---|---|---|
| This compound | High | Anticancer, enzyme inhibition |
| 4-Chlorophenol | Low | Antimicrobial |
| Bis(4-chlorophenyl) disulfide | Medium | Limited biological activity |
Q & A
Basic Question: What synthetic strategies ensure high enantiomeric excess (ee) in the preparation of (S)-3,3'-Bis(4-chlorophenyl)-[1,1'-binaphthalene]-2,2'-diol?
Methodological Answer:
To achieve high ee, employ chiral resolution or asymmetric synthesis. A three-step approach from (S)-BINOL derivatives is common:
Protection of hydroxyl groups : Use triflates or acetates to stabilize reactive sites .
Buchwald-Hartwig coupling : Introduce 4-chlorophenyl substituents via palladium-catalyzed cross-coupling under inert conditions (e.g., Pd(OAc)₂, XPhos ligand) .
Deprotection : Hydrolyze protecting groups (e.g., triflates) with aqueous NaOH or LiAlH₄.
Monitor ee via chiral HPLC or polarimetry, and optimize reaction temperature (-78°C to 25°C) to minimize racemization .
Basic Question: Which characterization techniques are critical for verifying the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regioselectivity of substituents (e.g., aromatic protons for 4-chlorophenyl at δ 7.4–7.6 ppm) and binaphthyl backbone symmetry .
- X-ray crystallography : Resolve absolute configuration and assess crystal packing effects .
- Elemental analysis : Validate empirical formula (e.g., C, H, Cl content within ±0.3% of theoretical values) .
- Optical rotation : Measure [α]D in polar solvents (e.g., DCM) and compare with literature for enantiopurity .
Advanced Question: How do 4-chlorophenyl substituents influence enantioselectivity in asymmetric catalysis compared to other aryl groups?
Methodological Answer:
The electron-withdrawing Cl groups:
- Enhance Lewis acidity : Increases catalyst-substrate interaction in reactions like Friedel-Crafts alkylation .
- Modulate steric effects : Compare with 3,5-dimethylphenyl (electron-donating) or trifluoromethyl (strongly electron-withdrawing) analogs via Hammett plots .
- Impact π-π stacking : Use UV-Vis spectroscopy to assess aggregation tendencies, which may reduce catalytic turnover .
Controlled experiments with substituent analogs (e.g., 3,5-(CF₃)₂C₆H₃) can isolate electronic vs. steric contributions .
Advanced Question: How to resolve contradictions in optical rotation data under varying concentrations or solvent conditions?
Methodological Answer:
Optical rotation discrepancies often arise from aggregation-induced polarization (AIP) :
- Dilution studies : Measure [α]D across a concentration gradient (e.g., 0.1–10 mg/mL in THF). AIP typically causes nonlinear decreases in rotation at high concentrations .
- Dynamic light scattering (DLS) : Correlate aggregate size (e.g., >100 nm) with optical anomalies.
- Solvent screening : Use low-polarity solvents (e.g., toluene) to minimize aggregation. For polar solvents (DCM, MeOH), apply the Drude equation to correct for solvent effects .
Advanced Question: What computational methods predict the electronic structure and enantioselectivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to model charge transfer in catalyst-substrate complexes. Use B3LYP/6-31G(d) for geometry optimization .
- Molecular Dynamics (MD) : Simulate solvent effects on catalyst conformation (e.g., DCM vs. THF) to predict enantioselectivity trends.
- Non-covalent interaction (NCI) analysis : Visualize CH-π or halogen bonding between 4-chlorophenyl groups and substrates .
Validate computational models against experimental ee values from asymmetric aldol or Mannich reactions .
Advanced Question: How to analyze conflicting NMR data arising from dynamic stereochemical behavior?
Methodological Answer:
- Variable-temperature NMR (VT-NMR) : Acquire spectra from -40°C to 80°C to detect atropisomerism or restricted rotation of binaphthyl backbone .
- COSY/NOESY : Identify through-space couplings between 4-chlorophenyl protons and binaphthyl hydrogens to confirm spatial arrangement.
- Deuterated solvent screening : Use CD₃CN (low viscosity) vs. DMSO-d₆ (high viscosity) to assess rotational barriers .
Advanced Question: What strategies mitigate aggregation-induced quenching of fluorescence in photophysical studies?
Methodological Answer:
- Co-solvent systems : Add 10% v/v toluene to THF to disrupt π-π stacking .
- Dendritic encapsulation : Attach bulky groups (e.g., tert-butyl) at peripheral positions without altering the chiral core.
- Time-resolved fluorescence : Compare lifetimes in monomeric (low concentration) vs. aggregated states to quantify quenching efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
